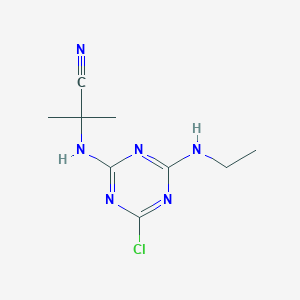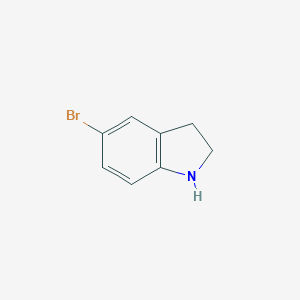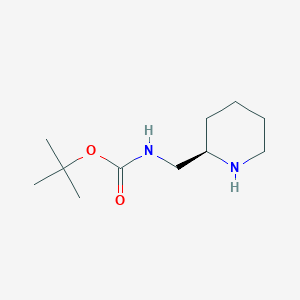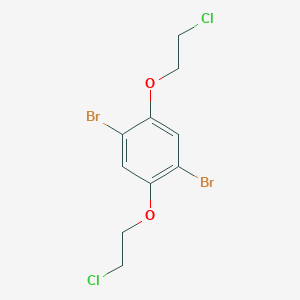
1-((1H-Benzotriazol-L-yl)methyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-Benzotriazol-L-yl)methyl)pyridinium, also known as BtMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BtMP is an organic compound that belongs to the class of pyridinium compounds, and it has a molecular formula of C12H10N4.
Mecanismo De Acción
The mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell proliferation. This compound has been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its stability, which allows for long-term storage and use. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 1-((1H-Benzotriazol-L-yl)methyl)pyridinium. One direction is the development of this compound-based antiviral and anticancer drugs. Another direction is the exploration of this compound's potential as a catalyst for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential as an antiviral and anticancer agent, as well as its potential as a stabilizer for polymers and a corrosion inhibitor for metals. While there are advantages and limitations to using this compound in lab experiments, its potential as a catalyst for organic reactions and its anti-inflammatory and antioxidant properties make it a promising compound for future research.
Métodos De Síntesis
1-((1H-Benzotriazol-L-yl)methyl)pyridinium can be synthesized using various methods, including the reaction of 1H-benzotriazole and 4-chloromethylpyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biological research. In material science, this compound has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds. In biological research, this compound has been studied for its potential as an antiviral and anticancer agent.
Propiedades
| 125713-96-4 | |
Fórmula molecular |
C12H11N4+ |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
1-(pyridin-1-ium-1-ylmethyl)benzotriazole |
InChI |
InChI=1S/C12H11N4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16/h1-9H,10H2/q+1 |
Clave InChI |
ZNPLOJPOKFITRO-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
SMILES canónico |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
Sinónimos |
1-(pyridin-1-ylmethyl)benzotriazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















